molecular formula C19H22Cl2FN3O4S B12966656 (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride

(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride

Cat. No.: B12966656
M. Wt: 478.4 g/mol
InChI Key: DYDXFXRQCUMHRP-YDALLXLXSA-N
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Description

(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride is a synthetic organic compound It is characterized by the presence of a sulfonyl group, a urea moiety, and various substituents including chloro, hydroxy, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride typically involves multiple steps:

    Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.

    Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Protein Binding: Studied for its binding affinity to proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Incorporated into formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluorophenyl)urea hydrochloride
  • (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(2-methylphenyl)urea hydrochloride

Uniqueness

  • Structural Differences : The presence of specific substituents such as the fluoro and methyl groups.
  • Biological Activity : Variations in enzyme inhibition and binding affinity.
  • Pharmacokinetics : Differences in absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C19H22Cl2FN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea;hydrochloride

InChI

InChI=1S/C19H21ClFN3O4S.ClH/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12;/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26);1H/t12-;/m0./s1

InChI Key

DYDXFXRQCUMHRP-YDALLXLXSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O.Cl

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O.Cl

Origin of Product

United States

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